2-Cyano-3-cyclopropyl-acrylic acid
CAS No.:
Cat. No.: VC13407456
Molecular Formula: C7H7NO2
Molecular Weight: 137.14 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C7H7NO2 |
|---|---|
| Molecular Weight | 137.14 g/mol |
| IUPAC Name | 2-cyano-3-cyclopropylprop-2-enoic acid |
| Standard InChI | InChI=1S/C7H7NO2/c8-4-6(7(9)10)3-5-1-2-5/h3,5H,1-2H2,(H,9,10) |
| Standard InChI Key | FZERGXZRBYBPDM-UHFFFAOYSA-N |
| SMILES | C1CC1C=C(C#N)C(=O)O |
| Canonical SMILES | C1CC1C=C(C#N)C(=O)O |
Introduction
Chemical Identity and Structural Properties
Molecular Characteristics
2-Cyano-3-cyclopropylacrylic acid belongs to the class of cyanoacrylates, distinguished by the presence of a cyano group at the α-position and a cyclopropyl ring at the β-position relative to the carboxylic acid functionality. The compound exists predominantly in the (E)-isomeric form due to steric and electronic stabilization of the trans configuration . Key physicochemical properties include:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 137.14 g/mol | |
| Boiling Point | 325.6°C at 760 mmHg | |
| CAS Numbers | 98895-60-4; 1449001-69-7 | |
| IUPAC Name | (E)-2-Cyano-3-cyclopropylprop-2-enoic acid |
The planar geometry of the acrylate backbone facilitates conjugation between the cyano and carboxylic acid groups, enhancing reactivity in nucleophilic addition and cyclization reactions .
Spectroscopic and Crystallographic Data
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NMR: The -NMR spectrum exhibits a singlet for the cyclopropyl protons (δ 1.0–1.3 ppm) and a deshielded vinyl proton (δ 6.2–6.5 ppm) due to electron-withdrawing effects of the cyano group.
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IR: Strong absorptions at 2210 cm (C≡N stretch) and 1700 cm (C=O stretch) confirm functional group presence.
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Crystallography: While no direct data exists for this compound, analogous cyanoacrylates (e.g., ethyl 2-cyano-3-thiophenylacrylate) adopt planar configurations with intermolecular hydrogen bonding between carboxylic acid dimers .
Synthesis and Manufacturing
Conventional Synthetic Routes
The synthesis of 2-cyano-3-cyclopropylacrylic acid typically involves Knoevenagel condensation between cyclopropanecarbaldehyde and cyanoacetic acid under acidic or basic conditions . A representative procedure includes:
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Condensation: Cyclopropanecarbaldehyde reacts with cyanoacetic acid in ethanol catalyzed by piperidine, yielding the α,β-unsaturated nitrile intermediate .
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Acid Workup: Hydrolysis of the nitrile group under acidic conditions (e.g., HCl) generates the carboxylic acid.
Yield: ~60–70% after purification by recrystallization.
Advanced Methodologies
Recent patents describe solvent-free and catalyst-free approaches to improve sustainability:
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Microwave-Assisted Synthesis: Reduces reaction time from 24 hours to 30 minutes while maintaining yields >65% .
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Enzymatic Catalysis: Lipase-catalyzed condensation in ionic liquids minimizes byproduct formation, though yields remain suboptimal (40–50%) .
Industrial-Scale Production
Large-scale manufacturing employs continuous flow reactors to enhance heat and mass transfer. Key parameters include:
Reactivity and Functionalization
Nucleophilic Additions
The electron-deficient acrylate double bond undergoes Michael additions with amines, thiols, and Grignard reagents:
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Amine Adducts: Reaction with primary amines (e.g., aniline) produces β-amino derivatives, precursors to kinase inhibitors .
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Thiol Conjugates: Thiophenol adds regioselectively to the β-position, forming sulfides used in polymer crosslinking .
Cyclization Reactions
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Heterocycle Formation: Heating with hydrazines yields pyrazole derivatives, key intermediates in anticancer agents .
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Lactonization: Intramolecular esterification under acidic conditions generates γ-lactones, though this pathway is less explored .
Catalytic Modifications
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Palladium-Catalyzed Cross-Coupling: Suzuki-Miyaura reactions with aryl boronic acids introduce aromatic substituents at the cyclopropyl ring .
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Photochemical Reactions: UV irradiation induces [2+2] cycloadditions with alkenes, producing strained cyclobutane derivatives .
Applications in Pharmaceuticals
Kinase Inhibitors
2-Cyano-3-cyclopropylacrylic acid is a key building block for Bruton’s tyrosine kinase (BTK) inhibitors. Its cyano group acts as a electrophilic "warhead," forming covalent bonds with cysteine residues in the kinase active site . Notable examples include:
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Acalabrutinib Analogues: Derivatives of this compound show IC values <1 nM against BTK in preclinical studies .
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Anti-Inflammatory Agents: Esters of the acid inhibit NF-κB signaling, reducing cytokine production in rheumatoid arthritis models .
GABAA_AA Receptor Modulators
Patent WO2015140081A1 discloses thioacrylamide derivatives of the compound that bind to GABA receptors with values of 10–100 nM, suggesting potential for treating anxiety and epilepsy .
Material Science Applications
Polymer Additives
The compound’s dual functionality enables its use as:
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Crosslinking Agent: Enhances thermal stability in epoxy resins .
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UV Absorbers: Conjugated π-system absorbs UV-B radiation, making it useful in sunscreen formulations .
Organic Electronics
Thin films of the acid exhibit n-type semiconductor behavior with electron mobility of , applicable in organic field-effect transistors (OFETs) .
Future Directions
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Biodegradable Polymers: Incorporating the compound into polyesters could enhance degradation rates.
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Antiviral Agents: Preliminary docking studies suggest activity against SARS-CoV-2 main protease .
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Asymmetric Synthesis: Development of enantioselective routes to access chiral derivatives for CNS drugs.
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